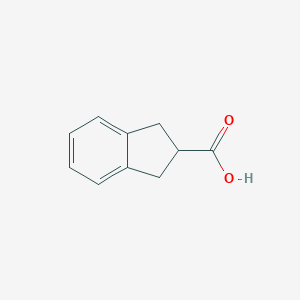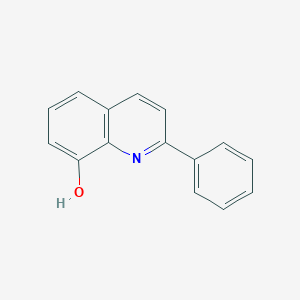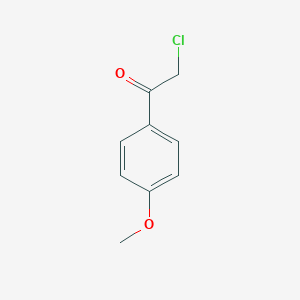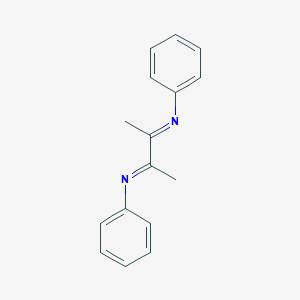
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridazine and has a unique chemical structure that makes it a promising candidate for drug development and other applications.
Mechanism Of Action
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways that are involved in disease progression. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical And Physiological Effects
Studies have shown that 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. These effects make it a promising candidate for drug development and other applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is its unique chemical structure, which makes it a versatile compound for various applications. However, one limitation is its potential toxicity, which requires careful handling and testing in lab experiments.
Future Directions
There are several future directions for research on 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline, including:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in drug development and other fields.
2. Exploration of the potential applications of this compound in materials science, such as in the development of new sensors or catalysts.
3. Investigation of the potential side effects and toxicity of this compound to ensure its safety for use in various applications.
4. Development of new synthetic methods for this compound to improve yield and purity.
5. Exploration of the potential applications of this compound in agriculture, such as in the development of new pesticides or herbicides.
In conclusion, 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is a promising compound for various applications, including drug development, materials science, and agriculture. Further research is needed to fully understand its potential and limitations and to explore new applications in different fields.
Synthesis Methods
The synthesis of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline involves several steps, including the reaction of 3,6-dichloropyridazine with sodium sulfide and aniline. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.
Scientific Research Applications
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
properties
CAS RN |
10344-41-9 |
|---|---|
Product Name |
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline |
Molecular Formula |
C10H7Cl2N3S |
Molecular Weight |
272.15 g/mol |
IUPAC Name |
2-(3,6-dichloropyridazin-4-yl)sulfanylaniline |
InChI |
InChI=1S/C10H7Cl2N3S/c11-9-5-8(10(12)15-14-9)16-7-4-2-1-3-6(7)13/h1-5H,13H2 |
InChI Key |
MHBYRKMAOVBKEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)SC2=CC(=NN=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC(=NN=C2Cl)Cl |
Other CAS RN |
10344-41-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)

![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
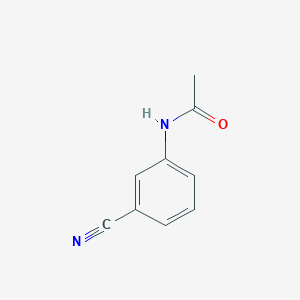

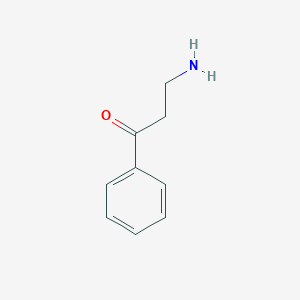
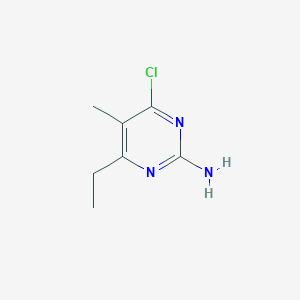
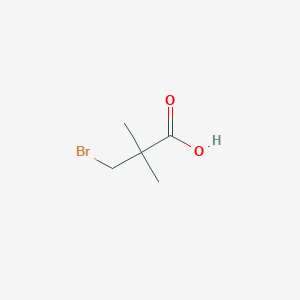
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
